molecular formula C20H22N4O B4839450 N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4839450
M. Wt: 334.4 g/mol
InChI Key: YXEMIHLOYSFGTP-UHFFFAOYSA-N
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Description

N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DMTA, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of DMTA is not fully understood. However, it has been proposed that DMTA acts by inhibiting the activity of certain enzymes that are involved in the regulation of cell proliferation and apoptosis. It has also been suggested that DMTA may act by inducing DNA damage, leading to the activation of apoptotic pathways.
Biochemical and Physiological Effects:
DMTA has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as topoisomerase IIα and HDAC6, leading to the inhibition of cancer cell proliferation. DMTA has also been shown to induce the expression of certain genes that are involved in the regulation of apoptosis, such as Bax and caspase-3. In addition, DMTA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

DMTA has several advantages for lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, DMTA also has some limitations. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of DMTA.

Future Directions

There are several future directions for the research on DMTA. One potential direction is the development of new anticancer drugs based on the structure of DMTA. Another direction is the investigation of the potential applications of DMTA in materials science and nanotechnology. DMTA has been shown to exhibit unique optical and electronic properties, making it a potential candidate for the development of new materials and devices. Further studies are also needed to determine the optimal dosage and toxicity of DMTA for in vivo applications.

Scientific Research Applications

DMTA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. DMTA acts by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

IUPAC Name

N,1-bis(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-12-8-6-9-13(2)17(12)21-20(25)18-16(5)24(23-22-18)19-14(3)10-7-11-15(19)4/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEMIHLOYSFGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=C(C=CC=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
N,1-bis(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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